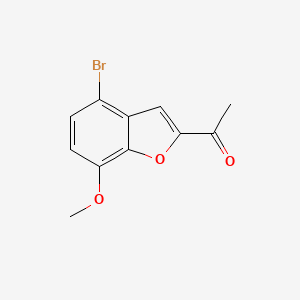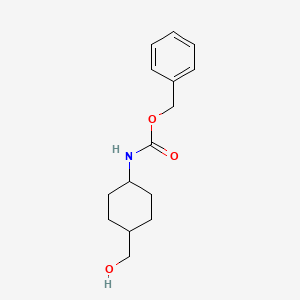
Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate
Overview
Description
Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is a chemical compound with the molecular formula C15H21NO3. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable tool in various experimental and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate typically involves the reaction of trans-4-(hydroxymethyl)cyclohexanol with benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the carbamate group yields an amine derivative.
Scientific Research Applications
Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is utilized in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the cyclohexyl and hydroxymethyl groups.
Cyclohexyl carbamate: Contains the cyclohexyl group but lacks the benzyl and hydroxymethyl groups.
Hydroxymethyl carbamate: Contains the hydroxymethyl group but lacks the benzyl and cyclohexyl groups.
Uniqueness
Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is unique due to the presence of all three functional groups (benzyl, cyclohexyl, and hydroxymethyl), which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
benzyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUWJTPPKGZEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
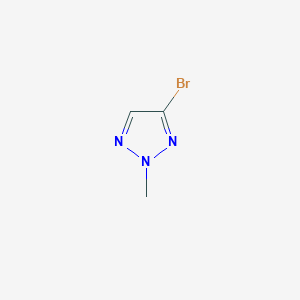
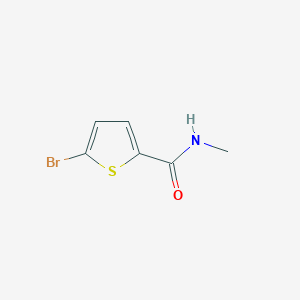
![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)
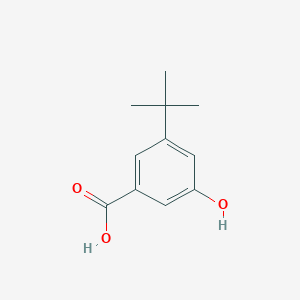
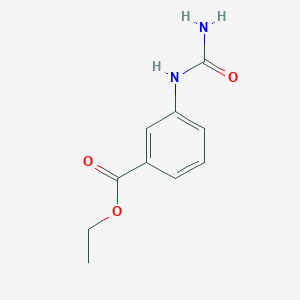
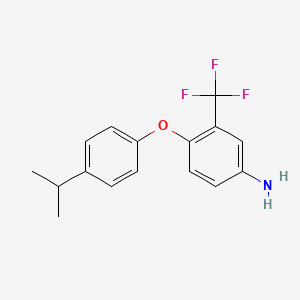
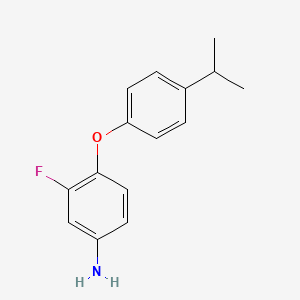
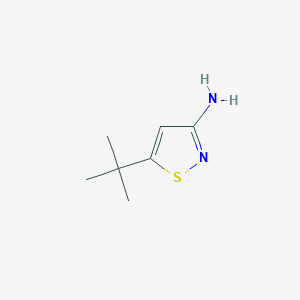

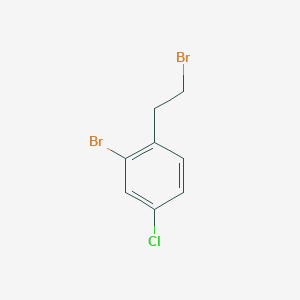

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)
